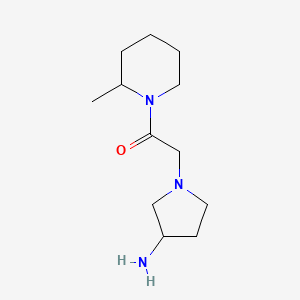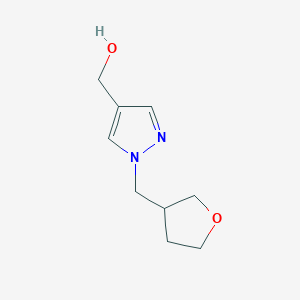
2-(3-氨基吡咯烷-1-基)-1-(2-甲基哌啶-1-基)乙-1-酮
描述
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, also referred to as pyrrolidin-1-yl-2-methylpiperidine, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is derived from the amino acid lysine, and is commonly used as a building block for the synthesis of other compounds.
科学研究应用
电光薄膜制造
Facchetti 等人 (2006) 的研究探索了新型双支化杂环“推挽”生色团的合成和表征。这些生色团用于生色团单层的共价自组装,展示了生色团分子结构对薄膜微观结构和薄膜光学/电光响应的重要性。这项研究表明类似化合物在开发先进光学和电光材料中的潜在应用 Facchetti 等人,2006。
抗伤害感受活性
Radl 等人 (1999) 合成了与密切相关的化合物衍生物,以探索它们的镇痛特性。他们的研究重点是制备从母体化合物衍生的各种醇和酮,并评估它们的抗伤害感受(止痛)活性。此类研究表明这些化合物作为开发新型镇痛药的潜在药物化学应用 Radl 等人,1999。
抗菌剂
Egawa 等人 (1984) 合成了一系列具有氨基和羟基取代的环状氨基基团的化合物,与现有疗法相比,显示出增强的体外和体内抗菌活性。这项工作突出了类似化合物在开发新型抗菌剂中的潜力,展示了结构变异对生物活性的重要性 Egawa 等人,1984。
化学转化
Kostyuchenko 等人 (2009) 研究了 3-氨基吡咯烷-2-酮的化学转化,揭示了它们与苯甲醛反应生成偶氮甲碱及其随后转化为 N-取代 3-氨基吡咯烷-2-酮的反应性。这项研究指出了此类化合物的合成多功能性及其作为有机合成中间体的潜力 Kostyuchenko 等人,2009。
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10-4-2-3-6-15(10)12(16)9-14-7-5-11(13)8-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTQHYPGVDEZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)




![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)


![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)